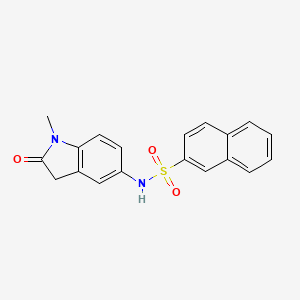
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide, commonly known as NSC745887, is a small molecule inhibitor that has shown potential in cancer treatment. The compound was first synthesized in the laboratory and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide involves the reaction of 1-methyl-2-oxoindoline-5-sulfonamide with 2-naphthalenesulfonyl chloride in the presence of a base.
Starting Materials
1-methyl-2-oxoindoline-5-sulfonamide, 2-naphthalenesulfonyl chloride, Base (e.g. triethylamine)
Reaction
1. Dissolve 1-methyl-2-oxoindoline-5-sulfonamide in a suitable solvent (e.g. DMF, DMSO), 2. Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes, 3. Add 2-naphthalenesulfonyl chloride to the solution and stir for 2-3 hours at room temperature, 4. Quench the reaction by adding water and stirring for 10-15 minutes, 5. Collect the precipitate by filtration and wash with water, 6. Dry the product under vacuum to obtain N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
Mecanismo De Acción
NSC745887 works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT). NMT is essential for the survival of cancer cells, and its inhibition leads to the death of cancer cells. NSC745887 binds to the active site of NMT and prevents it from functioning properly, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
NSC745887 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and induce cell cycle arrest. NSC745887 has also been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in the laboratory. It has shown promising results in various cancer cell lines and animal models. However, NSC745887 also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for NSC745887 research. One direction is to improve the compound's solubility and bioavailability to increase its effectiveness in vivo. Another direction is to study the compound's potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. NSC745887 can also be further studied for its potential in treating other diseases, such as viral infections and autoimmune diseases. Finally, the compound can be further optimized to improve its selectivity and reduce off-target effects.
Conclusion:
NSC745887 is a small molecule inhibitor that has shown potential in cancer treatment. The compound's mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. NSC745887 has several advantages for lab experiments, but also has some limitations. There are several future directions for NSC745887 research, including improving its solubility and bioavailability, studying its potential in combination with other cancer treatments, and optimizing its selectivity.
Aplicaciones Científicas De Investigación
NSC745887 has shown potential in various scientific research applications, including cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. NSC745887 has also been studied for its potential in treating drug-resistant cancer cells.
Propiedades
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLIMCWXKWMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
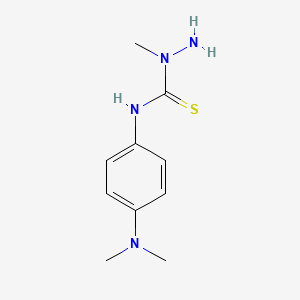
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
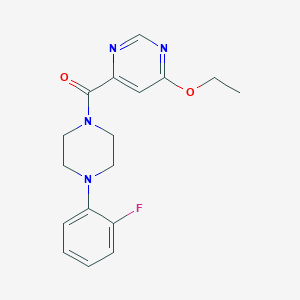
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)
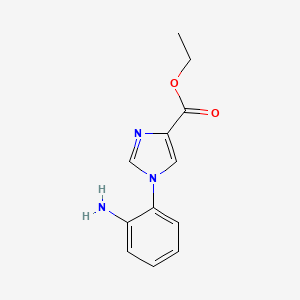
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
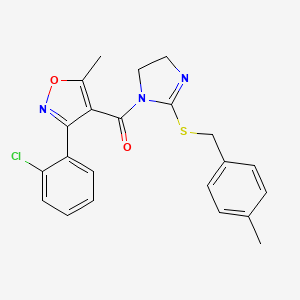
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
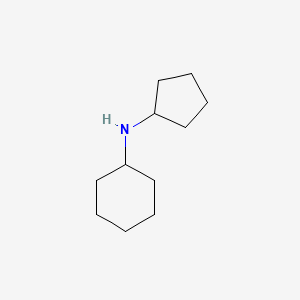
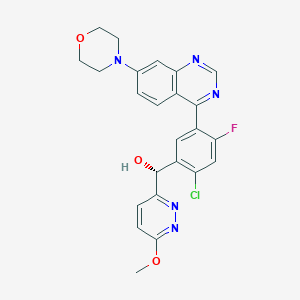
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)